molecular formula C20H14Cl2N2 B10979978 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole CAS No. 2751-83-9

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

Cat. No. B10979978
CAS RN: 2751-83-9
M. Wt: 353.2 g/mol
InChI Key: JXZJOJLNOREGJE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of two chlorinated phenyl groups attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole typically involves the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is unique due to its specific structural features and the presence of two chlorinated phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

properties

CAS RN

2751-83-9

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole

InChI

InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2

InChI Key

JXZJOJLNOREGJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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